![molecular formula C14H18N2O3S B4187949 N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide](/img/structure/B4187949.png)
N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)-2-thioxoacetamide (also known as 25I-NBOMe) is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also attracted the attention of researchers due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 25I-NBOMe is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are similar to those of other psychedelic drugs. It can cause alterations in perception, mood, and thought processes. It can also induce visual and auditory hallucinations, as well as synesthesia (the blending of sensory experiences). Additionally, it can cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 25I-NBOMe in lab experiments is its potency. It is much more potent than other psychedelic drugs such as LSD, meaning that smaller doses can be used to achieve the desired effects. This can be beneficial in terms of cost and safety. However, one limitation is the lack of research on its long-term effects. Due to its novelty, there is still much that is unknown about its potential risks and benefits.
Future Directions
There are several potential future directions for research on 25I-NBOMe. One area of interest is its potential use in the treatment of neurological disorders. Further studies could investigate its neuroprotective effects and its ability to improve cognitive function. Additionally, research could be conducted on its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Finally, more research is needed to fully understand its mechanism of action and its potential risks and benefits.
Scientific Research Applications
The potential therapeutic applications of 25I-NBOMe are still being explored. However, some studies have suggested that it may have neuroprotective effects and could be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory properties and could be used in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-yl-2-sulfanylideneacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-10-5-6-12(19-2)11(9-10)15-13(17)14(20)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNUYGJTBNCUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=S)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-2-thioxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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